N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide
CAS No.: 1421483-30-8
Cat. No.: VC4517909
Molecular Formula: C10H15NO4S
Molecular Weight: 245.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421483-30-8 |
|---|---|
| Molecular Formula | C10H15NO4S |
| Molecular Weight | 245.29 |
| IUPAC Name | N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2 |
| Standard InChI Key | HSKQISBMWCGPJL-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O |
Introduction
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is a complex organic compound that integrates a cyclopropane sulfonamide moiety, a hydroxypropyl group, and a furan ring. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological properties, including antibacterial, antifungal, and antiviral activities.
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Molecular Formula: C₁₃H₁₅N₁O₃S
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Structural Features:
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A strained cyclopropane ring.
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A five-membered aromatic furan ring containing oxygen.
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A hydroxypropyl group contributing to its polarity and reactivity.
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Synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide
The synthesis of this compound involves multi-step organic reactions. The process leverages the unique reactivity of furan derivatives and sulfonamide precursors:
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Formation of the Furan Ring:
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Typically synthesized via the Paal-Knorr synthesis, which cyclizes 1,4-dicarbonyl compounds in the presence of acid catalysts.
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Introduction of the Hydroxypropyl Group:
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Achieved through nucleophilic substitution reactions.
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Formation of the Cyclopropanesulfonamide Moiety:
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Involves reacting cyclopropane derivatives with sulfonamide under controlled conditions.
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Key factors influencing yield and purity include reaction temperature, solvent choice, and catalyst optimization.
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide has shown promise in medicinal chemistry due to its potential biological activities:
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Antiviral and Antibacterial Properties:
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The compound's sulfonamide group is known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), an essential precursor in folate biosynthesis.
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Mechanism of Action:
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Likely involves non-covalent interactions with biomolecules such as enzymes or receptors. These interactions are facilitated by the aromatic furan ring and polar hydroxyl group.
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Applications in Research
This compound is primarily explored for its applications in medicinal chemistry and biological studies:
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Drug Development:
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Potential candidate for designing new antibacterial or antiviral drugs.
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Biological Probes:
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Its reactive functional groups make it suitable for studying enzyme mechanisms or cellular pathways.
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Synthetic Intermediates:
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Can serve as a precursor for synthesizing other bioactive molecules.
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Challenges in Utilization
Despite its potential, there are challenges associated with N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide:
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Synthesis Complexity:
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Multi-step reactions require precise control over conditions to prevent side reactions.
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Stability Issues:
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The strained cyclopropane ring may undergo undesired reactions under harsh conditions.
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Limited Biological Data:
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Further studies are needed to fully elucidate its mechanism of action and pharmacokinetics.
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Future Perspectives
Research into N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is ongoing, focusing on:
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Optimizing synthetic routes for industrial scalability.
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Conducting in vitro and in vivo studies to evaluate its efficacy as a therapeutic agent.
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Exploring derivatives with enhanced biological activity or stability.
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